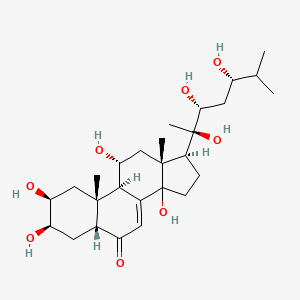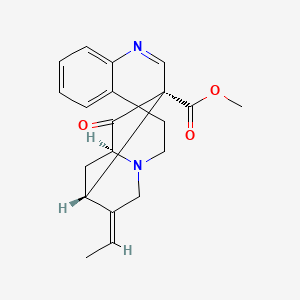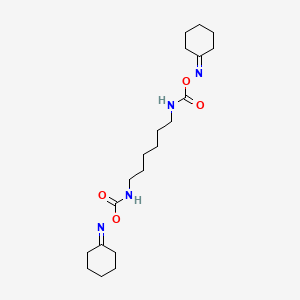![molecular formula C26H21FN2O3 B1680648 N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide CAS No. 355406-76-7](/img/structure/B1680648.png)
N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide
Vue d'ensemble
Description
RIPGBM is a prodrug form of the pro-apoptotic compound cRIPGBM. It is converted to cRIPGBM in GBM-1 glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not primary human lung fibroblasts (HLFs). RIPGBM induces apoptosis in GBM CSCs (EC50 = ≤500 nM) and selectively reduces survival of GBM-1 cells (EC50 = 0.22 μM) over human neural stem cells, primary human astrocytes, and primary HLFs (EC50s = 1.7, 2.9, and 3.5 μM, respectively). It reduces tumor growth in a GBM mouse xenograft model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) when administered at a dose of 50 mg/kg twice per day.
RIPGBM is a cell type-selective apoptosis inducer in glioblastoma multiforme (GBM) cancer stem cells (CSCs).
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
Research into compounds structurally related to N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide often focuses on the synthesis and characterization of naphthalene derivatives and their potential applications in medicinal chemistry and materials science. For example, the study of angular heterocycles and the reactions of naphthyl acetamide derivatives with aromatic amines highlight the importance of naphthalene derivatives in synthesizing complex molecular architectures with potential pharmaceutical applications (Agarwal & Mital, 1976).
Biological Activity and Pharmacological Potential
The exploration of naphthalene derivatives extends to their biological activities, including their potential as anticancer, antifungal, and antibacterial agents. The synthesis and evaluation of naphthoquinone derivatives, for instance, reveal potent cytotoxic activities against various cancer cell lines, suggesting the relevance of naphthalene derivatives in developing novel anticancer therapies (Ravichandiran et al., 2019). Similarly, studies on nitrogen and sulfur-containing hetero-1,4-naphthoquinones as antifungal and antibacterial agents underscore the potential of naphthalene derivatives in addressing infectious diseases (Tandon et al., 2009).
Environmental Applications and Analytical Chemistry
Naphthalene derivatives also find applications in environmental science and analytical chemistry, as illustrated by methods developed for the extraction and detection of polar benzene- and naphthalenesulfonates in industrial effluents. These studies contribute to the environmental monitoring and management of industrial pollutants, demonstrating the versatility of naphthalene derivatives in environmental analysis (Alonso et al., 1999).
Propriétés
IUPAC Name |
N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-17(30)29(16-19-11-13-20(27)14-12-19)24-23(28-15-18-7-3-2-4-8-18)25(31)21-9-5-6-10-22(21)26(24)32/h2-14,28H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COATXBHZYVUJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ripgbm | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




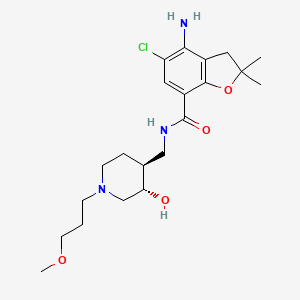
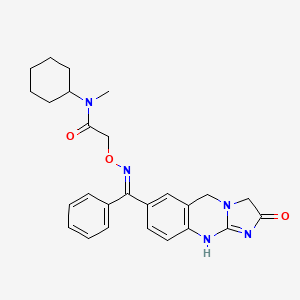
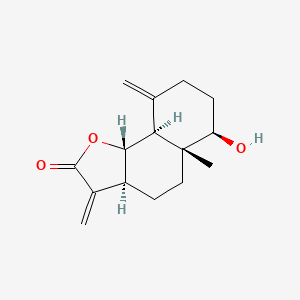

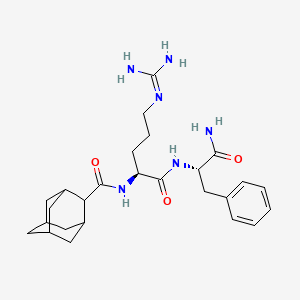
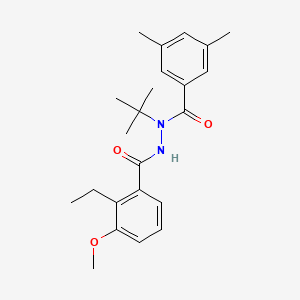
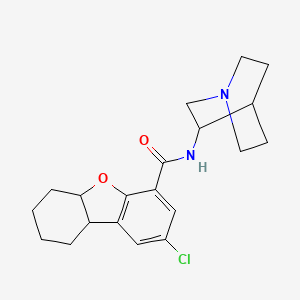


![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)
